1,4,5-triphenyl-1H-imidazole-2-thiol
Overview
Description
1,4,5-triphenyl-1H-imidazole-2-thiol is a chemical compound with the molecular formula C21H16N2S and a molecular weight of 328.43 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms .
Synthesis Analysis
Imidazoles, including this compound, are synthesized through various methods. One such method involves the cyclization of amido-nitriles, which is catalyzed by nickel . Another method involves the reaction of 1,2,4-oxadiazole derivatives with carbenoids, followed by ring-opening, loss of the metal catalyst, and carbon dioxide .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms . The imidazole ring is substituted at the 1, 4, and 5 positions with phenyl groups .Chemical Reactions Analysis
Imidazoles, including this compound, are key components in a variety of functional molecules and are utilized in diverse applications . They participate in various chemical reactions, including those that form one, two, or four bonds .Physical And Chemical Properties Analysis
Imidazole, the parent compound of this compound, is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Scientific Research Applications
Corrosion Inhibition
1,4,5-Triphenyl-1H-imidazole-2-thiol derivatives have shown promise in the field of corrosion inhibition. Studies have demonstrated their effectiveness in protecting mild steel in acidic environments, such as sulfuric acid and hydrochloric acid, acting as mixed-type inhibitors with high inhibition efficiency. This was confirmed through various methods, including electrochemical techniques, weight loss measurements, and quantum chemical calculations (Ouakki et al., 2019); (Ouakki et al., 2020); (Ouakki et al., 2018).
Electronic and Structural Properties
Research on this compound derivatives has also extended to their electronic and structural properties. Studies have examined the electronic structure, crystal properties, and nonlinear optical behavior of these compounds. These properties suggest potential applications in organic light-emitting diodes (OLEDs) and other electronic devices (Ulahannan et al., 2020); (García et al., 2002).
Antiproliferative Activity
Certain derivatives of this compound have been explored for their antiproliferative activity, particularly against cancer cell lines. For instance, studies have shown the potential of these derivatives in inhibiting the growth of human non-small cell lung carcinoma cells, indicating their potential in cancer treatment (Dake et al., 2017).
Other Applications
This compound derivatives have been investigated for various other applications, including their role in photophysical and electroluminescent properties, which could be relevant for the development of efficient blue organic light-emitting diodes (Mu et al., 2015). They have also been studied for their potential as catalysts in thiol-Michael reaction thermosetting resins, offering prospects in material science (Gajeles & Lee, 2019).
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to exhibit various activities such as antimicrobial, anti-inflammatory, analgesic, antitubercular, and anticancer . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Result of Action
Imidazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific biological activity .
properties
IUPAC Name |
3,4,5-triphenyl-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c24-21-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(21)18-14-8-3-9-15-18/h1-15H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUNNVGISZJUIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=S)N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355583 | |
Record name | 1,4,5-triphenyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2349-59-9 | |
Record name | 1,3-Dihydro-1,4,5-triphenyl-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2349-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,5-triphenyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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